molecular formula C14H9NO2 B14136600 1,3-Benzoxazol-2-yl(phenyl)methanone

1,3-Benzoxazol-2-yl(phenyl)methanone

Cat. No.: B14136600
M. Wt: 223.23 g/mol
InChI Key: JFBYNWHTOFMZDS-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-yl(phenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a phenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzoxazol-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-aminophenol and benzoyl chloride

    Solvent: Toluene or dichloromethane

    Catalyst: Base such as sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 110°C

    Yield: 50-96% depending on the substitution

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts are often employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-2-yl(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: FeCl3, toluene, 110°C

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxazolyl carboranes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 1,3-Benzoxazol-2-yl(phenyl)methanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it can inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

1,3-benzoxazol-2-yl(phenyl)methanone

InChI

InChI=1S/C14H9NO2/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H

InChI Key

JFBYNWHTOFMZDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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